(R)-ethyl-2-hydroxypentanoate
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Overview
Description
®-Ethyl-2-hydroxypentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the second carbon of a pentanoic acid backbone, with a hydroxyl group on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-ethyl-2-hydroxypentanoate typically involves the esterification of ®-2-hydroxypentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(R)-2-hydroxypentanoic acid+ethanolH2SO4this compound+water
Industrial Production Methods: In an industrial setting, the production of ®-ethyl-2-hydroxypentanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Types of Reactions:
Oxidation: ®-Ethyl-2-hydroxypentanoate can undergo oxidation to form ®-ethyl-2-oxopentanoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to ®-ethyl-2-hydroxypentanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in ®-ethyl-2-hydroxypentanoate can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chlorine atom, forming ®-ethyl-2-chloropentanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.
Major Products:
Oxidation: ®-Ethyl-2-oxopentanoate
Reduction: ®-Ethyl-2-hydroxypentanol
Substitution: ®-Ethyl-2-chloropentanoate
Scientific Research Applications
®-Ethyl-2-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: ®-Ethyl-2-hydroxypentanoate is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of ®-ethyl-2-hydroxypentanoate primarily involves its hydrolysis to ®-2-hydroxypentanoic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released ®-2-hydroxypentanoic acid can then participate in various metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
(S)-Ethyl-2-hydroxypentanoate: The enantiomer of ®-ethyl-2-hydroxypentanoate, with similar chemical properties but different biological activities.
Ethyl-2-hydroxybutanoate: A shorter-chain analog with different physical and chemical properties.
Ethyl-2-hydroxyhexanoate: A longer-chain analog with different solubility and reactivity.
Uniqueness: ®-Ethyl-2-hydroxypentanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (2R)-2-hydroxypentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZMCASHTGBJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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